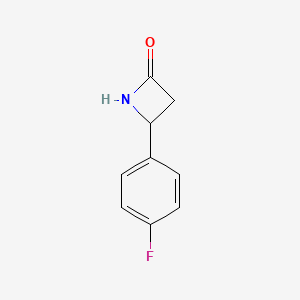

4-(4-Fluorophenyl)azetidin-2-one

Description

Significance of the Azetidinone Scaffold in Organic and Medicinal Chemistry

The azetidin-2-one (B1220530), or β-lactam, ring is a four-membered heterocyclic motif containing a nitrogen atom and a carbonyl group. globalresearchonline.net This strained ring system is the pharmacophore of one of the most successful classes of antibiotics in history: the penicillins and cephalosporins. bepls.com The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a property that is ingeniously exploited in its antibacterial mechanism of action, where it acylates and inhibits bacterial transpeptidases involved in cell wall synthesis. bepls.com

Beyond its celebrated role in antibacterial therapy, the azetidinone scaffold has proven to be a versatile building block in medicinal chemistry. Its derivatives have been investigated for a wide spectrum of biological activities, including:

Anticancer ptfarm.pl

Antimicrobial ptfarm.pl

Antiviral ptfarm.pl

Anti-inflammatory globalresearchonline.net

Cholesterol absorption inhibition globalresearchonline.net

Enzyme inhibition globalresearchonline.net

The rigid framework of the azetidinone ring provides a well-defined orientation for appended substituents, making it an attractive scaffold for rational drug design. This structural rigidity, coupled with its diverse biological potential, has cemented the azetidinone core as a "privileged structure" in the pursuit of new therapeutic agents. nih.gov

Overview of Fluorinated Azetidinone Derivatives in Contemporary Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross biological membranes, including the blood-brain barrier. nih.gov

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups.

Conformational Control: Fluorine atoms can engage in specific non-covalent interactions, influencing the molecule's preferred conformation.

In the context of azetidinone derivatives, fluorination has been explored to enhance their therapeutic potential. For instance, fluorinated analogs are being investigated to overcome bacterial resistance to traditional β-lactam antibiotics. The presence of fluorine can alter the binding affinity of the azetidinone to its target enzyme or protect the β-lactam ring from enzymatic degradation by β-lactamases. Furthermore, novel fluorinated azetidinone derivatives are being synthesized and evaluated for a range of other biological activities, including antiviral and anticancer properties. nih.gov

Scope and Research Focus on the 4-(4-Fluorophenyl)azetidin-2-one Core Structure

The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules. Research has focused on its preparation and its utility as a precursor for various biologically active compounds. For example, it is a known intermediate in the synthesis of cholesterol absorption inhibitors. google.com The 4-fluorophenyl group is a common substituent in many pharmaceuticals, and its presence in this azetidinone core provides a valuable starting point for the development of new chemical entities.

The primary research interest in this compound lies in its role as a versatile synthetic intermediate. Its structure allows for further chemical modifications at the nitrogen atom and the C-3 position of the azetidinone ring, enabling the creation of a diverse library of compounds for biological screening. The synthesis of this compound itself has been a subject of study, with various methods being developed to achieve efficient and stereoselective production. google.com

Properties

IUPAC Name |

4-(4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWTWFCFHLNSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670517 | |

| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930769-46-3 | |

| Record name | 4-(p-Fluorophenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Fluorophenyl Azetidin 2 One and Its Derivatives

Classical and Contemporary Approaches to β-Lactam Ring Formation

The synthesis of the 2-azetidinone, or β-lactam, ring is a cornerstone of organic and medicinal chemistry. nih.govwikipedia.org Various methods have been developed, ranging from classical cycloadditions to more modern catalytic approaches.

Staudinger Ketene (B1206846)–Imine [2+2] Cycloaddition Reactions

First discovered by Hermann Staudinger in 1907, the Staudinger synthesis is a [2+2] cycloaddition reaction between a ketene and an imine, and it remains one of the most versatile methods for constructing the β-lactam core. wikipedia.orgresearchgate.netchemijournal.com This reaction is of particular importance in the synthesis of β-lactam antibiotics. wikipedia.org The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene's carbonyl carbon, which forms a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes an intramolecular ring closure to yield the β-lactam. wikipedia.orgorganic-chemistry.org The reaction can be influenced by various factors, including the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.org For instance, electron-donating groups on the imine can facilitate the initial nucleophilic attack. wikipedia.org

Ketenes are often generated in situ from acyl chlorides and a base, such as triethylamine, due to their inherent instability and tendency to polymerize. organic-chemistry.orgmdpi.com This in situ generation allows for a one-pot reaction with the imine to produce the desired β-lactam. researchgate.net The Staudinger reaction has been successfully used to synthesize a variety of β-lactams, including those with polyaromatic substituents. nih.gov

Cyclization Reactions from Schiff Bases and Chloroacetyl Chloride

A widely used and efficient method for the synthesis of 2-azetidinones involves the reaction of Schiff bases (imines) with chloroacetyl chloride in the presence of a base, typically triethylamine. derpharmachemica.comresearchgate.net This reaction is a variation of the Staudinger cycloaddition, where the ketene is generated in situ from chloroacetyl chloride and the base. mdpi.com The resulting chloroketene then reacts with the Schiff base to form the β-lactam ring. researchgate.net

This method has been employed to synthesize a wide array of 3-chloro-azetidinones with different substituents at the N-1 and C-4 positions. chemijournal.commdpi.comnih.gov The reaction conditions, such as the solvent and temperature, can influence the stereochemical outcome of the reaction, often leading to the formation of specific isomers. mdpi.comresearchgate.net For example, conducting the reaction at low temperatures can favor the formation of cis-β-lactam isomers. researchgate.net

Kinugasa Reaction for Azetidin-2-one (B1220530) Synthesis

The Kinugasa reaction is a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone to produce a β-lactam. nih.govthieme-connect.deacs.org This reaction is an attractive method due to its atom economy and ability to generate 2,3-disubstituted β-lactams. acs.org The mechanism is believed to involve the 1,3-dipolar cycloaddition of a copper acetylide, formed in situ, with the nitrone. youtube.comchem-station.com This initially forms a five-membered ring intermediate which then rearranges to the final β-lactam product. youtube.com

Recent computational studies suggest a revised mechanism where the five-membered ring intermediate undergoes a cycloreversion to generate an imine and a copper-ketenyl intermediate. nih.govacs.orgnih.gov The reaction then proceeds through a nucleophilic attack of the ketenyl copper intermediate on the imine, followed by intramolecular cyclization. nih.govacs.orgnih.gov The Kinugasa reaction has been shown to be effective for the synthesis of a variety of β-lactams, and enantioselective versions of the reaction have also been developed. nih.govthieme-connect.de

Other Cycloaddition and Cyclization Strategies

Beyond the classical methods, several other strategies have been developed for the synthesis of the azetidin-2-one ring. These include:

Rhodium-catalyzed oxygenative [2+2] cycloaddition: This method utilizes terminal alkynes and imines in the presence of a rhodium catalyst to form β-lactams. organic-chemistry.org

Intramolecular C-N coupling: The intramolecular cyclization of amides with vinyl bromides, catalyzed by copper(I), can produce 4-alkylidene-2-azetidinones. organic-chemistry.org

Carbonylation of diazo compounds: Cobalt-catalyzed carbonylation of diazo compounds can generate ketenes, which then react with imines in a [2+2] cycloaddition to yield β-lactams. organic-chemistry.org

Cyclization of β-amino esters: Substituted β-lactams can be synthesized by the cyclization of β-amino esters using a Grignard reagent. wikipedia.org

Reformatsky reaction: The reaction of ethyl bromodifluoroacetate with imines can lead to the formation of either β-lactams or β-amino esters, depending on the reaction conditions. nih.gov

Stereoselective Synthesis of 4-(4-Fluorophenyl)azetidin-2-one Isomers

The formation of the azetidinone ring often creates new stereocenters, leading to the possibility of different stereoisomers. The control of this stereochemistry is a critical aspect of β-lactam synthesis.

Control of Diastereoselectivity (cis/trans) in Azetidinone Ring Formation

The relative stereochemistry of the substituents on the β-lactam ring, particularly the relationship between the substituents at the C-3 and C-4 positions, is defined as cis or trans. The control of this diastereoselectivity is a key challenge in the synthesis of compounds like this compound.

In the Staudinger reaction , the diastereoselectivity is influenced by several factors:

Imine Geometry: Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org

Ketene Substituents: Electron-donating groups on the ketene often lead to cis-β-lactams, whereas electron-withdrawing groups tend to produce trans-β-lactams. wikipedia.orgorganic-chemistry.org This is because electron-withdrawing groups can slow down the ring closure, allowing for isomerization of the intermediate, which often results in the more stable trans product. wikipedia.orgorganic-chemistry.org

Reaction Conditions: The temperature and solvent can also play a significant role. nih.gov For instance, in the reaction of Schiff bases with chloroacetyl chloride, lower temperatures have been shown to favor the formation of cis-isomers. researchgate.net In some cases, high temperatures can lead to the formation of the trans-isomer. mdpi.com

Catalysts: The use of certain catalysts, such as N-heterocyclic carbenes (NHCs), can influence the diastereoselectivity of the Staudinger reaction. The steric bulk of the NHC catalyst has been shown to affect the cis/trans ratio of the resulting β-lactam. nih.gov

In the Kinugasa reaction , the cycloaddition typically proceeds with high cis-diastereoselectivity, meaning the substituents at the C-3 and C-4 positions of the resulting β-lactam are on the same side of the ring. organicreactions.org

The ability to control the diastereoselectivity is crucial for synthesizing specific isomers of this compound, which may have different biological activities or serve as precursors for other stereochemically defined molecules.

| Reaction | Key Factors Influencing Diastereoselectivity | Predominant Isomer(s) |

| Staudinger Cycloaddition | Imine geometry ((E) vs. (Z)), electronic nature of ketene substituents, reaction temperature, solvent, catalyst. | Can be controlled to favor either cis or trans isomers. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov |

| Kinugasa Reaction | Typically exhibits high intrinsic diastereoselectivity. | Predominantly cis isomers. organicreactions.org |

Enantioselective Approaches to Chiral Azetidin-2-ones

The biological activity of azetidin-2-one derivatives is often highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods to access specific stereoisomers is of paramount importance. The primary strategies include the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool.

One of the most powerful and versatile methods for constructing the β-lactam ring is the Staudinger cycloaddition of a ketene and an imine. acs.orgmdpi.com While the classical Staudinger reaction often yields racemic mixtures, modern asymmetric variants provide excellent stereocontrol. Enantioselective catalysis of this transformation has been achieved using planar-chiral nucleophiles, such as derivatives of 4-(pyrrolidino)pyridine (PPY), which can effectively control the stereochemical outcome of the cycloaddition between various ketenes and imines. acs.org This catalytic approach represents a significant advancement over methods requiring stoichiometric chiral auxiliaries.

Chiral auxiliary-based methods remain a robust and widely used strategy. acs.org In this approach, a chiral group is temporarily attached to either the ketene or the imine precursor. This auxiliary directs the stereochemical course of the cyclization, and is subsequently removed to afford the enantioenriched β-lactam. For instance, chiral ester enolates derived from optically active alcohols can be condensed with imines to produce chiral 3-hydroxy-4-aryl-β-lactams with high diastereoselectivity. acs.org These intermediates are valuable precursors for complex molecules. The choice of the chiral auxiliary is critical and often requires optimization for specific substrates. ethz.chyoutube.com

Another significant approach involves the cyclization of chiral precursors. For example, enantiomerically pure β-amino acids or their derivatives can be cyclized to form the corresponding azetidin-2-ones, preserving the stereochemical integrity of the starting material. This method leverages the ready availability of chiral amino acids from natural sources or asymmetric synthesis.

The table below summarizes some enantioselective methods applicable to the synthesis of chiral 4-aryl-azetidin-2-ones.

Table 1: Enantioselective Synthetic Methods for Chiral Azetidin-2-ones

| Method | Strategy | Key Reagents/Catalysts | Stereocontrol Mechanism | Ref. |

|---|---|---|---|---|

| Asymmetric Staudinger Reaction | Catalytic | Planar-chiral PPY derivatives | Chiral nucleophile catalyzes the [2+2] cycloaddition, controlling the facial approach. | acs.org |

| Chiral Auxiliary Cyclocondensation | Substrate Control | Chiral ester enolates (e.g., from Oppolzer's sultam) + imines | The chiral auxiliary on the enolate directs the diastereoselective cyclocondensation. | acs.org |

| Kinase-Catalyzed Cyclization | Enzymatic | - | Enzymes can catalyze the formation of the lactam ring with high enantioselectivity. | - |

| Chiral Pool Synthesis | Starting Material | Enantiopure β-amino acids | Intramolecular cyclization of a chiral precursor preserves stereochemistry. | ethz.ch |

Functional Group Transformations and Derivatization Strategies

Derivatization of the core this compound scaffold is crucial for modulating its physicochemical properties and biological activity. These transformations can be broadly categorized into modifications on the azetidinone ring itself and reactions involving the 4-fluorophenyl moiety.

Introduction and Modification of Substituents on the Azetidinone Ring

The azetidin-2-one ring offers several positions for functionalization, primarily at the N1, C3, and C4 positions. The N1 position, bearing a nitrogen atom, is readily alkylated or arylated. For instance, combining 1,4-diaryl-2-azetidinones with 6-aminopenicillanic acid (6-APA) has been explored to create novel penicillin-type analogues. mdpi.com

The C3 position is a common site for introducing diversity. The Staudinger reaction, when using substituted ketenes, allows for the direct installation of substituents at C3. nih.gov For example, reaction of imines with 3,3-dimethylacryloyl chloride yields 3-(prop-1-en-2-yl)azetidin-2-ones. nih.gov Furthermore, existing β-lactams can be functionalized at C3. 3-Acylamino-azetidin-2-one derivatives have been synthesized and shown to act as potent inhibitors of cysteine proteases, demonstrating the impact of C3-substituents on biological targeting. nih.gov

Substitution at the C4 position is largely determined by the imine component used in the Staudinger reaction. mdpi.comnih.gov However, post-cyclization modifications are also possible, though less common. The presence of specific substituents at N1, C3, and C4 has been shown to be critical in structure-activity relationship (SAR) studies for various therapeutic targets, including antimicrobial agents. nih.gov

The following table provides examples of derivatization on the azetidinone ring.

Table 2: Derivatization of the Azetidinone Ring

| Position | Reaction Type | Reagents | Resulting Structure | Ref. |

|---|---|---|---|---|

| N1 | Acylation | 6-Aminopenicillanic acid (6-APA), DCC | Penicillin-type analogue with azetidinone at N1 | mdpi.com |

| C3 | Staudinger Cycloaddition | 3,3-Dimethylacryloyl chloride | 3-(Prop-1-en-2-yl) substituent | nih.gov |

| C3 | Acylation | Various acylating agents on 3-amino-azetidinone | 3-Acylamino substituent | nih.gov |

| N1, C3, C4 | Staudinger Cycloaddition | Substituted anilines, substituted aldehydes, chloroacetyl chloride | Variously substituted 1,3,4-tri-substituted azetidin-2-ones | nih.gov |

Chemical Reactivity and Transformations of the Azetidinone Nucleus

Reactions at Specific Positions of the Azetidinone Ring

Modifications at C-3 and C-4 Stereocenters

The C-3 and C-4 positions of the azetidin-2-one (B1220530) ring are key sites for introducing structural diversity, which can significantly impact the biological properties of the resulting molecules. Stereoselective modifications at these centers are crucial for the synthesis of specific isomers with desired activities.

One of the fundamental approaches to functionalize the C-3 position is through the generation of an enolate at the α-carbon to the carbonyl group, followed by reaction with an electrophile. fiveable.meorganicchemistrytutor.comlumenlearning.comyoutube.com The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and reaction temperature, thus allowing for regioselective alkylation in unsymmetrical systems. lumenlearning.com For the 4-(4-fluorophenyl)azetidin-2-one scaffold, deprotonation at C-3 would create a nucleophilic center that can react with various electrophiles, such as alkyl halides, to introduce a wide range of substituents. fiveable.meorganicchemistrytutor.comyoutube.com The stereochemical outcome of such alkylations is influenced by the existing stereocenter at C-4 and the approach of the electrophile, which can be directed by the steric bulk of the reactants and any directing groups present on the ring.

Cycloaddition reactions represent another powerful strategy for modifying the azetidinone nucleus. libretexts.orglibretexts.org For instance, the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a classic method for the construction of the β-lactam ring itself. researchgate.net Modifications to the ketene and imine precursors allow for the direct installation of desired substituents at the C-3 and C-4 positions with specific stereochemistry. researchgate.net While the primary focus of the Staudinger reaction is the formation of the ring, variations of this reaction can be used to introduce further complexity.

Recent research has demonstrated the synthesis of highly substituted β-lactams with specific stereochemistry. rsc.org For example, a palladium-catalyzed enantioselective synthesis has been developed to produce β-aryl-β-lactams with excellent enantioselectivities. rsc.org This methodology involves the C-N reductive elimination from a palladium complex, and the stereoselectivity is controlled by the chiral ligand. rsc.org Although not specifically demonstrated on this compound, such catalytic methods hold great promise for the stereocontrolled functionalization of the C-3 position with aryl groups.

Furthermore, the conversion of existing functional groups at C-3 and C-4 can lead to new derivatives. For instance, a hydroxyl group at C-3 could be oxidized to a ketone or converted to a leaving group for subsequent nucleophilic substitution. The diastereoselectivity of these transformations is a critical aspect, often governed by the steric and electronic environment of the β-lactam ring.

Table 1: Examples of Reactions for Modification at C-3 and C-4 of Azetidin-2-ones

| Reaction Type | Position(s) Modified | Reagents and Conditions | Stereochemical Control |

| Enolate Alkylation fiveable.meorganicchemistrytutor.comlumenlearning.com | C-3 | 1. Strong base (e.g., LDA), -78 °C 2. Alkyl halide | Kinetic vs. thermodynamic control; substrate-dependent |

| Staudinger Cycloaddition researchgate.net | C-3, C-4 | Ketene + Imine | Generally forms cis or trans products depending on reactants |

| Palladium-Catalyzed Arylation rsc.org | C-3 | Pd catalyst, chiral ligand, aryl source | High enantioselectivity |

| [2+2] Cycloaddition nih.gov | C-3, C-4 | Alkene + Imine (photosensitized) | High diastereoselectivity and regioselectivity |

N-1 Substituent Effects on Reactivity

The reactivity of the β-lactam ring is intrinsically linked to the planarity of the nitrogen atom. nih.gov In an ideal amide, the nitrogen atom is sp²-hybridized, allowing its lone pair of electrons to delocalize into the adjacent carbonyl group, which imparts stability. However, in a bicyclic β-lactam, the ring fusion forces the nitrogen into a more pyramidal, sp³-like geometry, which reduces this resonance stabilization and increases the ring strain and, consequently, the reactivity of the amide bond towards nucleophiles. nih.gov

For a monocyclic system like this compound, the N-1 substituent dictates the degree of this pyramidalization and electronic delocalization.

N-H and N-Alkyl Substituents: An unsubstituted (N-H) or N-alkyl substituted azetidinone generally exhibits moderate reactivity. The nitrogen lone pair can participate in resonance with the carbonyl group, providing some degree of stabilization.

N-Acyl and N-Sulfonyl Substituents: The introduction of strongly electron-withdrawing groups, such as acyl or sulfonyl groups, at the N-1 position significantly enhances the reactivity of the β-lactam ring. nih.gov These groups withdraw electron density from the nitrogen atom, which in turn increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This increased reactivity is a key feature exploited in the mechanism of action of many β-lactam antibiotics. In the case of cephalosporins, it has been shown that the nature of the C-7 side chain (analogous to the N-1 substituent in monobactams) generally has a minor influence on reactivity, unless it can participate in intramolecular nucleophilic attack. nih.gov However, a relationship has been confirmed between the rate of ring opening and the polarity of the C3-C4 double bond, which is influenced by the C3 substituent. nih.gov Photosensitized [2+2] cycloaddition reactions of N-sulfonylimines have been developed to construct azetidines with high diastereoselectivity and regioselectivity, demonstrating the unique reactivity imparted by N-sulfonyl groups. nih.gov

Table 2: Influence of N-1 Substituent on the Reactivity of the Azetidin-2-one Ring

| N-1 Substituent | Electronic Effect | Impact on Ring Reactivity |

| -H, -Alkyl | Weakly donating/neutral | Moderate reactivity |

| -Aryl | Inductive withdrawal and potential resonance | Reactivity influenced by aryl substituents |

| -Acyl (-COR) | Strongly electron-withdrawing | Significantly increased reactivity |

| -Sulfonyl (-SO₂R) | Strongly electron-withdrawing | Significantly increased reactivity |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating molecules like 4-(4-Fluorophenyl)azetidin-2-one. By approximating the electron density of a molecule, DFT can accurately predict a wide range of properties. The B3LYP functional is a commonly employed method in these studies, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.netajchem-a.commdpi.com

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. mdpi.comresearchgate.net This process yields precise information about bond lengths, bond angles, and torsion angles. For azetidin-2-one (B1220530) derivatives, the geometry of the four-membered β-lactam ring is of particular interest. Studies on related structures show that the lactam and phenyl rings are often oriented nearly perpendicular to each other. researchgate.net The chiral centers at the 3 and 4 positions of the β-lactam ring have torsion angles that typically range from -7° to 13°. researchgate.net DFT calculations provide the theoretical values for these parameters, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. ajchem-a.com

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| C3-C4 Torsion Angle | Describes the twist between substituents on the β-lactam ring. | -7.27° to 13.08° | researchgate.net |

| N1-C4 Torsion Angle | Indicates the orientation of the substituent at the 4-position relative to the ring nitrogen. | -8.69° to 13.76° | researchgate.net |

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules. Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can be calculated and compared with experimental spectra. ajchem-a.comesisresearch.org This comparison helps in assigning specific vibrational modes to the observed spectral bands. Often, a scaling factor is applied to the calculated frequencies to better match the experimental results. ajchem-a.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov Comparing the computed chemical shifts with experimental data serves as a crucial check for the accuracy of the optimized molecular structure and provides a deeper understanding of the electronic environment of the atoms within the molecule. esisresearch.orgnih.gov

| Vibrational Mode | Calculated (DFT) | Experimental (IR) | Experimental (Raman) | Reference |

|---|---|---|---|---|

| NO₂ Asymmetric Stretch | 1564 | 1548 | 1541 | esisresearch.org |

| NO₂ Symmetric Stretch | 1345 | - | 1340 | esisresearch.org |

The electronic properties of a molecule are key to understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a larger gap generally implies higher kinetic stability and lower chemical reactivity. ajchem-a.comemerginginvestigators.org For many nitrogen-containing drug compounds, this gap is typically in the range of 3.5-4.5 eV. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) map is another important electronic property derived from DFT calculations. malayajournal.org The MEP visualizes the charge distribution across the molecule, using color-coding to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. ajchem-a.comphyschemres.org This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in related compounds, electron-rich regions are often found around oxygen and nitrogen atoms, while hydrogen atoms tend to be electron-deficient. researchgate.netmdpi.com

| Property | Example Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -5.2822 eV | Energy of the outermost electron orbital; relates to ionization potential. | malayajournal.org |

| LUMO Energy | -1.2715 eV | Energy of the first unoccupied orbital; relates to electron affinity. | malayajournal.org |

| HOMO-LUMO Gap (ΔE) | 4.0106 eV | Indicates chemical reactivity and kinetic stability. | malayajournal.org |

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling techniques are employed to simulate the dynamic behavior of this compound and its interactions with biological systems.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.govmdpi.com For azetidin-2-one derivatives, which are explored for various biological activities, docking studies can identify potential protein targets and elucidate the binding mode. researchgate.net These simulations calculate a binding energy or fitness score, with lower energy values suggesting a stronger, more favorable interaction. mdpi.comresearchgate.net The results also reveal specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, providing a rationale for its biological activity. nih.govresearchgate.net

| Compound | PLP Fitness Score | Interacting Residues | Reference |

|---|---|---|---|

| A-2 | 77.79 | VAL702, GLY695, MET769 | researchgate.net |

| A-8 | 76.68 | Not specified | researchgate.net |

| Erlotinib (Reference) | 71.94 | THR766, THR830, VAL702 | researchgate.net |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the conformational stability of the complex. researchgate.net Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which tracks changes in the protein's backbone structure, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific residues. nih.govresearchgate.net A stable RMSD plot over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound within the protein's active site, reinforcing the findings from molecular docking. nih.gov

In Silico Prediction of Molecular Attributes for Drug Discovery

In the contemporary drug discovery landscape, computational chemistry and theoretical investigations serve as indispensable tools for the early-stage evaluation of potential drug candidates. These in silico methods allow for the rapid assessment of a molecule's pharmacological potential, significantly reducing the time and resources required for preclinical development. For the compound this compound, while specific comprehensive research reports on its computational profile are not extensively detailed in publicly accessible literature, we can infer its likely characteristics based on its structure and data from closely related analogs and the broader class of azetidin-2-ones.

Lipinski's Rule of Five and Other Drug-Likeness Parameters

Lipinski's Rule of Five is a foundational guideline in medicinal chemistry used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. nih.gov The rule establishes four simple physicochemical parameters: a molecular mass less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a partition coefficient (log P) not greater than 5. nih.gov Compounds that comply with these rules tend to have a higher probability of good absorption and permeation. rasayanjournal.co.in

While specific experimental or calculated data for this compound is not available in the cited literature, we can analyze the closely related analog, 4-Ethyl-4-(4-fluorophenyl)azetidin-2-one , for which computed properties are available. These properties provide a strong indication of how the parent compound would perform against these drug-likeness criteria.

Table 1: Predicted Physicochemical Properties for a this compound Analog

| Property | Value (for 4-Ethyl-4-(4-fluorophenyl)azetidin-2-one) | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 193.22 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| XLogP3-AA (log P) | 1.6 | ≤ 5 | Yes |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | N/A (Often < 140 Ų for CNS penetration) | Favorable |

| Rotatable Bond Count | 2 | N/A (Often ≤ 10 for good bioavailability) | Favorable |

| Data sourced from PubChem CID 64664932 for 4-Ethyl-4-(4-fluorophenyl)azetidin-2-one. |

Based on the analysis of its ethyl-derivative, this compound is predicted to fully comply with Lipinski's Rule of Five. The removal of the ethyl group would result in a lower molecular weight and likely a similar or slightly lower log P value, keeping it well within the "drug-like" chemical space defined by Lipinski.

Other drug-likeness parameters, such as the number of rotatable bonds and the topological polar surface area (TPSA), also suggest a favorable profile. A low number of rotatable bonds is associated with better oral bioavailability, and the predicted TPSA is well below the common threshold for potential central nervous system activity. researchgate.net Studies on other classes of azetidin-2-one derivatives have similarly found that these compounds generally satisfy the parameters for oral bioactivity. rasayanjournal.co.inmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

Beyond initial drug-likeness, in silico tools are crucial for predicting the ADMET profile of a compound, which describes its fate within an organism. mdpi.comnih.gov These predictions help identify potential liabilities early in the drug discovery process. Methodologies for ADMET prediction involve a range of computational models, from simple property-based filters to complex machine learning algorithms and physiologically based pharmacokinetic (PBPK) modeling. ajol.info

For the azetidin-2-one class of compounds, in silico ADMET studies are commonly performed. For instance, research on various novel azetidin-2-one derivatives has shown that these molecules are often predicted to have satisfactory ADMET properties, including good oral bioavailability and acceptable safety profiles. rasayanjournal.co.inmdpi.com

Specific predicted ADMET properties for this compound are not available in the reviewed literature. However, based on its structural characteristics and data from related compounds, a general predictive assessment can be made.

Table 2: General Predicted ADMET Profile for this compound Based on Structural Class

| ADMET Parameter | Predicted Outcome | Rationale/Supporting Evidence |

| Absorption | High | Expected high human intestinal absorption due to compliance with Lipinski's rules and low molecular weight. Studies on other heterocyclic compounds show that good Lipinski profiles correlate with high Caco-2 permeability and intestinal absorption. mdpi.com |

| Distribution | Moderate to High | The predicted low TPSA and moderate lipophilicity (log P) suggest the potential for good tissue penetration, and possibly the ability to cross the blood-brain barrier. |

| Metabolism | Likely undergoes metabolism | The phenyl ring and azetidinone core are potential sites for metabolic reactions, such as hydroxylation or ring opening, mediated by cytochrome P450 enzymes. |

| Excretion | Likely renal and/or biliary clearance | The route of excretion would depend on the properties of its metabolites. |

| Toxicity | Low to Moderate | General in silico toxicity predictions for many small molecule drug candidates often indicate a low risk of mutagenicity or major organ toxicity, though specific alerts for the azetidinone ring (a β-lactam) could be flagged by some models. nih.gov |

Medicinal Chemistry Relevance: the 4 4 Fluorophenyl Azetidin 2 One Scaffold

Azetidinone Ring as a Privileged Scaffold in Modern Drug Design

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that can serve as ligands for more than one type of receptor or enzyme. mdpi.com These scaffolds are of significant interest in drug discovery because they provide a validated starting point for the construction of libraries of bioactive compounds. nih.gov The azetidinone, or β-lactam, ring is a well-established privileged scaffold in medicinal chemistry. acs.org Its utility extends far beyond its famous role in penicillin and cephalosporin (B10832234) antibiotics.

Azetidine-based ring systems have found extensive application in various therapeutic areas. acs.org The constrained, four-membered ring structure of azetidinone orients its substituents in specific three-dimensional arrangements, which can facilitate potent and selective interactions with biological targets. The development of synthetic methodologies to create diverse libraries based on this scaffold is a key strategy in modern drug discovery. nih.gov The ability to modify the azetidinone core through various chemical reactions allows for the exploration of a vast chemical space, leading to the identification of new therapeutic agents. mdpi.comnih.gov

The value of the azetidinone scaffold is further enhanced by its presence in a wide range of biologically active molecules. For instance, N/C-4 substituted azetidin-2-ones have been synthesized and evaluated as a new class of antimicrobial agents, showing activity against various bacteria and fungi. nih.gov This demonstrates the versatility of the azetidinone ring as a template for generating compounds with diverse biological activities.

Role of the 4-Fluorophenyl Substituent in Molecular Design and Bioisosterism

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. tandfonline.comnih.gov Fluorine, being the most electronegative element, possesses unique properties that make it a valuable tool for molecular design and bioisosterism—the practice of replacing one chemical group with another to create a new compound with similar biological activity. tandfonline.comselvita.comresearchgate.netnih.gov

The introduction of a 4-fluorophenyl group onto the azetidinone scaffold can significantly impact a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes in the body. tandfonline.com This can lead to improved metabolic stability, a longer duration of action, and potentially a better safety profile. nih.govresearchgate.net Strategic fluorination can block sites of oxidative metabolism, a common pathway for drug deactivation. researchgate.net

Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein. tandfonline.com Although fluorine is only slightly larger than hydrogen, its electronic properties can lead to favorable interactions, such as altered hydrogen bonding patterns or dipole-dipole interactions within the binding pocket. tandfonline.comresearchgate.net

Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and excretion. tandfonline.comtandfonline.com While fluorination often increases lipophilicity, the effect can be context-dependent and can be used to fine-tune a molecule's properties for optimal pharmacokinetics. u-tokyo.ac.jp The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can influence a compound's solubility and interactions with its biological target. tandfonline.comu-tokyo.ac.jp

The following table summarizes the key properties of fluorine that are exploited in drug design:

| Property | Impact on Molecular Design |

| Small van der Waals Radius | Allows for substitution of hydrogen without significant steric hindrance. tandfonline.com |

| High Electronegativity | Alters the electronic properties of the molecule, influencing binding interactions and reactivity. tandfonline.com |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of enzymatic degradation. tandfonline.com |

| Modulation of Lipophilicity | Can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. tandfonline.comtandfonline.com |

| Alteration of pKa | Influences the acidity or basicity of nearby functional groups, affecting solubility and target interactions. u-tokyo.ac.jp |

The use of a 4-fluorophenyl substituent is a specific application of these principles. For example, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, molecules containing bis(4-fluorophenyl) groups have been synthesized to improve metabolic stability. nih.gov Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as having improved metabolic stability compared to their non-fluorinated counterparts. nih.gov

Strategies for Scaffold Modification and Chemical Library Synthesis

The 4-(4-fluorophenyl)azetidin-2-one scaffold serves as an excellent starting point for the generation of chemical libraries to discover new lead compounds. The primary strategies for modifying this scaffold involve derivatization at different positions of the azetidinone ring and the phenyl group.

Key strategies for modification include:

Scaffold Decoration: This involves adding various substituents to the core scaffold to explore the surrounding chemical space and improve biological activity. mdpi.comnih.gov For the this compound scaffold, this could involve substitutions at the N1, C3, and other positions of the phenyl ring.

Scaffold Morphing and Hopping: These techniques involve replacing the central core with a different but structurally related scaffold to identify new classes of active compounds with potentially improved properties. mdpi.comnih.gov

Solid-Phase and Parallel Synthesis: The synthesis of large, diverse libraries of compounds based on the azetidine (B1206935) scaffold can be achieved using solid-phase synthesis techniques. This allows for the rapid generation and screening of thousands of compounds. acs.org A simple and modular approach has been developed for the parallel synthesis of stereodefined azetidines, which are otherwise difficult to produce. acs.org

Ring-Closing Metathesis and Cycloaddition Reactions: These are powerful chemical reactions used to create more complex fused and spirocyclic ring systems from simpler azetidine precursors. acs.org For example, [2+2] cycloaddition reactions are a common method for forming the azetidinone ring itself. acs.org

The synthesis of N/C-4 substituted azetidin-2-ones has been reported, leading to compounds with potent antimicrobial activity. nih.gov This highlights how modifications at the N1 and C4 positions can lead to significant changes in biological function. Furthermore, the synthesis and diversification of densely functionalized azetidine ring systems have been described to create a wide variety of fused, bridged, and spirocyclic systems for CNS-focused libraries. acs.org

The following table outlines some of the synthetic strategies used for azetidine scaffold modification:

| Strategy | Description |

| N-Alkylation | Introduction of various groups at the nitrogen atom of the azetidine ring. acs.org |

| [2+2] Cycloaddition | A key reaction for the formation of the azetidinone ring from an imine and a ketene (B1206846). acs.org |

| Ring-Closing Metathesis | Used to form larger rings fused to the azetidine core. acs.org |

| Strain-Release Functionalization | A modular approach to access complex and stereopure azetidines from highly strained precursors like 1-azabicyclobutanes. acs.org |

These synthetic approaches enable medicinal chemists to systematically modify the this compound scaffold, leading to the generation of diverse chemical libraries for high-throughput screening and the discovery of new drug candidates.

Structure Activity Relationship Sar Methodologies Applied to 4 4 Fluorophenyl Azetidin 2 One Derivatives

Systematic Variation of Substituents for SAR Exploration

A fundamental strategy in SAR exploration involves the systematic modification of a lead compound's structure to determine the contribution of different molecular fragments to its biological activity. In the context of 4-(4-fluorophenyl)azetidin-2-one derivatives, this entails the methodical alteration of substituents at various positions on the azetidin-2-one (B1220530) ring and the peripheral 4-fluorophenyl group.

Research on analogous azetidinone-based compounds has demonstrated that modifications to the N-1 and C-3 positions of the β-lactam ring can profoundly affect antimicrobial activity. nih.gov By introducing a diverse array of chemical moieties at these positions—ranging from simple alkyl groups to more complex heterocyclic rings—researchers can probe the steric, electronic, and hydrophobic tolerances of the target's binding pocket. For instance, the synthesis of a series of N/C-4 substituted azetidin-2-ones has revealed significant trends in their antimicrobial profiles. nih.gov

The 4-fluorophenyl moiety is another key area for systematic variation. The fluorine atom's position and the potential for additional substitutions on the phenyl ring are explored to understand their impact on target engagement and pharmacokinetic properties. Studies on other compounds with a 4-fluorophenyl group have shown that its interactions are crucial for binding to target proteins. nih.govfrontiersin.org

The findings from these systematic variations are often compiled into data tables to visualize trends and inform the design of subsequent generations of compounds. An illustrative example of how such data might be presented for a series of this compound analogs is shown below.

Table 1: Illustrative SAR Data for this compound Derivatives

| Compound ID | R1 (at N-1 of azetidinone) | R2 (at C-3 of azetidinone) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | -H | -H | 15.2 |

| 2 | -CH₃ | -H | 9.8 |

| 3 | -H | -Cl | 6.5 |

| 4 | -CH₃ | -Cl | 3.1 |

| 5 | -H | -OCH₃ | 12.4 |

This hypothetical data suggests that small, electron-withdrawing substituents at the C-3 position and small alkyl groups at the N-1 position may enhance biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the empirical observations from SAR studies into a mathematical model. This methodology seeks to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, QSAR can predict the activity of untested analogs, thereby streamlining the drug discovery process.

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., partial charge), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that best describes the relationship between these descriptors and the observed biological activity. physchemres.org The predictive power and robustness of the resulting model are then rigorously evaluated through cross-validation and external validation procedures. nih.gov

A representative QSAR model for a series of this compound derivatives might be expressed as:

log(1/IC₅₀) = 0.75 * (logP) - 0.15 * (Molecular Surface Area) + 2.1 * (Dipole Moment) + C

Such an equation would imply that increased lipophilicity and a higher dipole moment are favorable for activity, whereas a larger molecular surface area may be detrimental. These models provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of new compounds with potentially enhanced potency.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Compound ID | logP | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Experimental log(1/IC₅₀) | Predicted log(1/IC₅₀) |

|---|---|---|---|---|---|

| 1 | 2.1 | 180.5 | 3.1 | 4.82 | 4.85 |

| 2 | 2.5 | 195.2 | 3.2 | 5.01 | 5.05 |

| 3 | 2.3 | 192.1 | 3.8 | 5.19 | 5.15 |

| 4 | 2.7 | 206.8 | 3.9 | 5.51 | 5.55 |

| 5 | 2.2 | 198.6 | 3.0 | 4.91 | 4.95 |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that distills the SAR information into a three-dimensional model of the essential chemical features required for biological activity. This model represents the spatial arrangement of functionalities like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers that are crucial for the interaction between a ligand and its biological target.

For derivatives of this compound, a pharmacophore model would be constructed from a set of structurally diverse and potent analogs. The process involves identifying the common chemical features and their relative orientations in the low-energy conformations of these active molecules. nih.gov The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that fit the model. nih.gov

A potential pharmacophore model for this class of compounds might include:

A hydrophobic feature corresponding to the 4-fluorophenyl ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the azetidin-2-one ring.

Additional features depending on the nature of the substituents at the N-1 and C-3 positions.

This approach facilitates the discovery of new chemical entities that may have improved pharmacological profiles compared to the initial lead compounds. The integration of pharmacophore modeling with SAR and QSAR provides a comprehensive strategy for the rational design of novel this compound derivatives.

Retrosynthetic Analysis for 4 4 Fluorophenyl Azetidin 2 One and Analogues

Principles of Retrosynthetic Analysis

The core of retrosynthetic analysis lies in a series of thought experiments that reverse the course of a chemical synthesis. By identifying key bonds that can be "disconnected," chemists can work backward to simpler precursor molecules. lkouniv.ac.in This process is guided by a deep understanding of chemical reactions and the stability of potential intermediates.

Disconnection Approach to Target Molecules

The disconnection approach is the practical application of retrosynthetic analysis. lkouniv.ac.instudysmarter.co.uk It involves the imaginary cleavage of bonds in the target molecule to generate smaller, more manageable fragments called synthons. lkouniv.ac.inias.ac.in These synthons are idealized ionic or radical species that represent the reactive character needed to form the disconnected bond. The process begins with the target molecule and works backward, step-by-step, until readily available starting materials are identified. lkouniv.ac.in For a molecule like 4-(4-fluorophenyl)azetidin-2-one, a primary disconnection would target the bonds of the strained four-membered azetidinone ring.

Functional Group Interconversions (FGI)

Functional Group Interconversion (FGI) is a crucial strategy within retrosynthesis where one functional group is transformed into another to facilitate a key disconnection or to prepare for a subsequent synthetic step. lkouniv.ac.insolubilityofthings.com This is often necessary when a direct disconnection of a particular bond is not feasible or leads to unstable synthons. lkouniv.ac.in For instance, an amide group within the azetidinone ring might be retrosynthetically converted to an amine and a carboxylic acid derivative to simplify the analysis. solubilityofthings.com Common FGI reactions include oxidations, reductions, and substitutions. lkouniv.ac.insolubilityofthings.com

Identification of Synthons and Synthetic Equivalents

Following a disconnection, the resulting idealized fragments are termed synthons. These are not actual reagents but rather conceptual intermediates. The next step is to identify their real-world chemical counterparts, known as synthetic equivalents. lkouniv.ac.in For the synthesis of this compound, key disconnections of the β-lactam ring would lead to specific synthons and their corresponding synthetic equivalents.

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

| C3-C4 Bond | Acyl cation | Ketene (B1206846) or acyl chloride | Iminium ion | Imine |

| N1-C2 Bond | Amide anion | Amine | Acyl cation | Ester or acyl chloride |

| N1-C4 Bond | Aza-enolate | β-amino ester | Electrophilic carbon | Alkyl halide |

Strategic Disconnections for the Azetidinone Ring System

The synthesis of the azetidinone (or β-lactam) ring is a cornerstone of many synthetic routes. Several strategic disconnections are commonly employed to construct this four-membered heterocyclic system.

One of the most prominent methods is the [2+2] cycloaddition between a ketene and an imine, often referred to as the Staudinger synthesis. nih.govmdpi.com In a retrosynthetic sense, this corresponds to disconnecting the C2-C3 and N1-C4 bonds simultaneously. The ketene can be generated in situ from an acyl chloride and a base. mdpi.com

Another powerful approach involves the ester enolate-imine cyclocondensation . nih.gov This strategy involves the disconnection of the N1-C2 and C3-C4 bonds. The reaction proceeds by forming a lithium enolate from an ester, which then reacts with an imine to form the β-lactam ring. nih.gov

The Kinugasa reaction provides an alternative route, involving the reaction of a nitrone with a copper acetylide. mdpi.com Retrosynthetically, this suggests a disconnection leading back to these two starting material types.

Finally, intramolecular cyclization strategies are also viable. For example, a β-amino acid can be cyclized to form the azetidinone ring. This corresponds to a disconnection of the amide bond (N1-C2).

Convergent and Linear Synthetic Strategies

When designing a multi-step synthesis, chemists can choose between two primary strategies: linear and convergent synthesis. fiveable.me

For the synthesis of this compound, a convergent strategy might involve the separate synthesis of a 4-fluorophenyl-containing fragment and a fragment that will form the backbone of the azetidinone ring. These would then be coupled in a late-stage reaction. A linear approach, on the other hand, might start with a simpler aromatic compound and build the azetidinone ring and its substituents step-by-step. The choice between these strategies depends on factors such as the complexity of the target molecule and the availability of starting materials. fiveable.me

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Fluorophenyl)azetidin-2-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of β-lactam precursors or functionalization of the azetidin-2-one core. For example:

Q. Key Considerations :

Q. Table 1: Representative Derivatives and Modifications

| Derivative Structure | Synthetic Method | Key Reference |

|---|---|---|

| 4-(Oxadiazol-2-yl) derivatives | Cyclocondensation of hydrazides | |

| Carbopyridylated analogs | Visible-light-induced coupling |

Q. How is the stereochemistry of this compound derivatives determined experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configurations using SHELX software for refinement . Example: (3R,4S) and (3S,4R) diastereomers were distinguished in Ezetimibe analogs .

- NMR Spectroscopy : Use NOESY or - coupling constants to infer spatial arrangements. For instance, NMR (126 MHz, CDCl) resolved C3/C4 stereochemistry in intermediates .

- Polarimetry : Measure specific optical rotations (e.g., [α] = -33.9° for Ezetimibe) .

Q. Table 2: Stereochemical Data for Key Derivatives

| Compound | Configuration | Technique Used | Reference |

|---|---|---|---|

| Ezetimibe | (3R,4S) | X-ray, Polarimetry | |

| Carbopyridylated analog | (3R,4S) | NMR |

Advanced Research Questions

Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound analogs in drug discovery?

Methodological Answer:

- Pharmacophore Modeling : Identify critical functional groups (e.g., 4-fluorophenyl, hydroxyl) for target binding. Ezetimibe’s SAR revealed the necessity of the 4-hydroxyphenyl group for cholesterol inhibition .

- Enzyme Assays : Test inhibition of targets (e.g., HMG-CoA reductase) using fluorogenic substrates .

- Crystallographic Fragment Screening : Map binding interactions of derivatives with proteins (e.g., FAD-dependent oxidoreductases) .

Q. Experimental Design :

Q. How do crystallographic fragment screening and SHELX-based refinement contribute to understanding the binding modes of azetidin-2-one derivatives?

Methodological Answer:

- Fragment Screening : Soak crystals of target proteins (e.g., Chaetomium thermophilum oxidoreductase) with azetidin-2-one derivatives. Monitor electron density maps to identify binding pockets .

- SHELX Refinement : Use SHELXL for high-resolution structural models. Key steps:

Case Study : The (3R,4S)-configured Ezetimibe analog showed optimal binding to NPC1L1 due to precise spatial alignment of its fluorophenyl and hydroxyl groups .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives, and how are they addressed?

Methodological Answer:

Q. Table 3: Enantioselective Synthesis Conditions

| Reaction Type | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Carbopyridylation | Ru π-complexes | >90% | |

| Hydroxylation | Chiral auxiliaries | 85% |

Q. How do computational methods assist in predicting the pharmacokinetic properties of azetidin-2-one-based compounds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.